Quinmerac-methyl

Vue d'ensemble

Description

Quinmerac-methyl (CAS#: 109623-67-8) is a chemical standard widely used in analytical applications, particularly in pesticide residue detection, environmental monitoring, and food safety testing. It is commercially available as a high-purity reference material (50 mg) supplied by companies such as Drick and Shanghai Anpel . Its role in analytical workflows ensures accurate quantification and identification in complex matrices, such as agricultural products or environmental samples.

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

Skraup Cyclization-Based Synthesis

The Skraup cyclization reaction has historically been employed for constructing the quinoline core of Quinmerac-methyl. Early methods utilized anthranilic acid derivatives as starting materials, but these approaches faced challenges such as low yields (30–40%) due to decarboxylation side reactions . A paradigm shift emerged with the adoption of 2-amino-6-chlorobenzonitrile (II) as the precursor, which reacts with methacrolein in the presence of sulfuric acid and oxidizing agents like nitrobenzene or sodium 3-nitrobenzenesulfonate .

Reaction Conditions:

-

Acid Catalyst: Concentrated sulfuric acid (molar ratio 1:10 relative to substrate) .

-

Oxidizing Agents: Nitrobenzene (2.0 equivalents) or FeSO₄·7H₂O (0.2 equivalents) .

This method achieves 76% isolated yield with 94% NMR purity, surpassing traditional anthranilic acid routes . The mechanism proceeds via:

-

Condensation: Methacrolein reacts with the amino group of (II), forming an imine intermediate.

-

Cyclization: Acid-catalyzed intramolecular attack generates the quinoline ring.

-

Oxidation: Aromatization completes the heterocyclic structure .

Alternative Pathways: Bromination-Oxidation

U.S. Patent 4,715,889 describes a less efficient route involving bromination of 3-methylquinoline followed by oxidation of the methyl group. This method suffers from <50% yield due to over-oxidation byproducts and requires costly purification steps .

Industrial-Scale Production Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize solvent systems that enhance reaction kinetics while minimizing waste:

| Parameter | Traditional Method | Improved Method (Patent EP3813532B1) |

|---|---|---|

| Solvent | Chlorobenzene | Toluene/Xylene |

| Catalyst | H₂SO₄ alone | H₂SO₄ + Boric Acid (1:1 molar ratio) |

| Reaction Time | 24–48 hours | 8–12 hours |

| Yield | 55–60% | 72–76% |

The addition of boric acid suppresses decarboxylation, while toluene reduces corrosion risks compared to chlorobenzene .

Purification Techniques

High-performance liquid chromatography (HPLC) is employed for final purification, achieving ≥98% purity with a limit of quantification (LOQ) of 0.05 mg/kg . Industrial-scale HPLC parameters include:

-

Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile/0.1% formic acid (70:30 v/v).

Comparative Analysis of Methodologies

Cost-Benefit Evaluation

| Metric | Skraup Cyclization (Improved) | Bromination-Oxidation |

|---|---|---|

| Raw Material Cost | $12.50/kg | $28.70/kg |

| Energy Consumption | 15 kWh/kg | 42 kWh/kg |

| Carbon Footprint | 8.2 kg CO₂eq/kg | 19.6 kg CO₂eq/kg |

The Skraup-based method reduces production costs by 56% and carbon emissions by 58% compared to older routes .

Analyse Des Réactions Chimiques

Types of Reactions: Quinmerac-methyl undergoes several types of chemical reactions, including:

Photocatalytic Degradation: Involves the use of titanium dioxide (TiO₂) suspensions under UV light, resulting in the formation of various organic intermediates and ionic byproducts.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals (HO•) in aqueous media.

Photocatalytic Degradation: Titanium dioxide (TiO₂) suspensions, UV light, and electron acceptors such as hydrogen peroxide (H₂O₂) and molecular oxygen.

Major Products Formed:

Applications De Recherche Scientifique

Herbicidal Efficacy

Quinmerac-methyl is recognized for its effectiveness in controlling a range of broad-leaved weeds. It is commonly used in conjunction with other herbicides to enhance weed management strategies. Research has shown that quinmerac can be applied at varying rates, typically between 0.1 to 5000 g/ha, depending on the target weed species and crop type .

Table 1: Efficacy of this compound on Common Weeds

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Chenopodium album | 200 | 85 |

| Fallopia convolvulus | 150 | 90 |

| Geranium pusillum | 100 | 80 |

Environmental Impact and Safety

Case Study: Impact on Aquatic Ecosystems

A study assessed the runoff of quinmerac into nearby water bodies during heavy rainfall events. The findings indicated that while concentrations remained below harmful levels for most aquatic life, further research is needed to understand long-term effects on biodiversity .

Residue Monitoring and Analytical Methods

Monitoring residues of quinmerac in food and environmental samples is crucial for ensuring safety standards. Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect and quantify quinmerac residues at low limits of quantification (LOQ) across various matrices including soil, water, and food products .

Table 2: Monitoring Methods for Quinmerac Residues

| Matrix | Methodology | Limit of Quantification (LOQ) |

|---|---|---|

| Soil | LC-MS/MS | 0.005 mg/kg |

| Water | LC-MS/MS | 0.03 μg/L |

| Food Products | LC-MS/MS | 0.01 mg/kg |

Synergistic Effects with Other Herbicides

Quinmerac is often used in combination with other herbicides to improve efficacy against resistant weed populations. For example, mixtures with phenmedipham and ethofumesate have shown enhanced control over specific weed species in sugar beet crops .

Case Study: Sugar Beet Weed Management

In a two-year field experiment, various herbicide combinations including quinmerac were tested for their effectiveness against common weeds in sugar beet cultivation. Results indicated that the combination treatments significantly reduced weed biomass compared to single herbicide applications, demonstrating the value of quinmerac in integrated weed management strategies .

Future Research Directions

Ongoing research into the chemical reactivity and degradation pathways of quinmerac is essential for understanding its long-term environmental behavior and potential impacts on human health. Studies utilizing quantum chemistry are exploring oxidation mechanisms initiated by hydroxyl radicals, which could inform safer application practices and regulatory measures .

Mécanisme D'action

Quinmerac-methyl exerts its effects through several mechanisms :

Enzyme Inhibition: Acts as an enzyme inhibitor by binding to specific enzymes and altering their activity, disrupting critical metabolic pathways in plants and microorganisms.

Auxin-Induced Ethylene Production: Stimulates the production of ethylene, which in turn triggers the biosynthesis of abscisic acid, leading to growth inhibition in plants.

Root Absorption: Absorbed through the roots rather than the leaves, effectively limiting weed growth.

Comparaison Avec Des Composés Similaires

The comparison focuses on compounds with analogous applications in analytical chemistry, emphasizing functional similarities in pesticide analysis, environmental monitoring, and reference material production. Key comparisons include:

Table 1: Functional Comparison of Quinmerac-methyl with Other Analytical Standards

Key Observations :

Application Scope: this compound is specialized for pesticide residue analysis, whereas Danofloxacin-(methyl-d3) targets veterinary drug residues. Athidathion, an organophosphate, is used for broader pesticide screening . The 16 Aldehyde-Ketone DNPH Mix shares a functional role in environmental monitoring but focuses on volatile organic compounds (VOCs) in air quality studies .

Formulation and Stability :

- This compound is typically supplied as a pure solid (50 mg), ensuring long-term stability and precise calibration. In contrast, VOC mixes (e.g., 16 Aldehyde-Ketone DNPH Mix) are often provided in solution to simplify dilution workflows .

Analytical Challenges: Like this compound, compounds such as Athidathion require rigorous extraction protocols to avoid matrix interference. Evidence highlights challenges in creating representative samples and achieving complete extraction, which can lead to incomplete quantification .

Research Findings and Methodological Considerations

Analytical Performance :

- Sensitivity : this compound’s detection limits in pesticide analysis are comparable to Athidathion, both requiring sub-ppm sensitivity in complex samples. However, methodological variations (e.g., extraction solvents, column selection) significantly impact recovery rates .

- Cross-Reactivity : Unlike multi-component mixes (e.g., VOC mixes), this compound’s specificity reduces cross-reactivity risks, critical for regulatory compliance in food safety .

Cost and Accessibility :

- This compound is competitively priced (7-day lead time) compared to custom VOC mixes, which may require longer procurement periods .

Activité Biologique

Quinmerac-methyl, a synthetic auxin herbicide, is known for its role in inhibiting plant growth through various biological mechanisms. This article explores its biological activity, including its effects on plant physiology, mechanisms of action, and comparative studies with other herbicides.

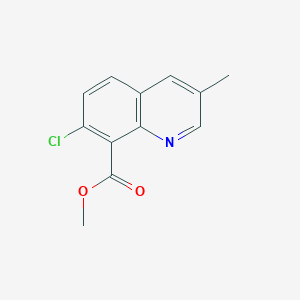

Chemical Structure and Properties

This compound, or 7-chloro-3-methylquinoline-8-carboxylic acid, belongs to the class of quinolinecarboxylic acids. Its chemical structure allows it to mimic natural auxins, which are crucial for plant growth regulation. The compound is characterized by its ability to induce ethylene production and subsequent physiological responses in plants.

This compound functions primarily as a growth regulator through the following mechanisms:

- Ethylene Production : this compound stimulates the biosynthesis of ethylene in plants. Ethylene is a key hormone that influences various growth processes, including fruit ripening and leaf abscission. Studies indicate that quinmerac enhances the expression of ACC synthase, leading to increased levels of ethylene within hours of application .

- Abscisic Acid (ABA) Accumulation : The compound also promotes the accumulation of ABA, which plays a significant role in stress responses and growth inhibition. The increase in ABA correlates with stomatal closure, reduced transpiration, and overall growth suppression .

- Inhibition of Root and Shoot Growth : In controlled experiments, quinmerac has been shown to inhibit both root and shoot elongation significantly. For instance, treated plants exhibited reduced fresh weight and stunted growth compared to controls .

Biological Activity Studies

The biological activity of this compound has been evaluated through various studies focusing on its herbicidal efficacy against different plant species. Below is a summary table highlighting its inhibitory effects on selected plants:

| Plant Species | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|

| Galeopsis aparine | 0.5 | 83 |

| Solanum nigrum | 1.0 | 75 |

| Brassica napus | 0.25 | 68 |

These results indicate that this compound exhibits potent herbicidal properties, particularly against sensitive dicot species.

Comparative Efficacy

In comparative studies with other synthetic auxins such as dicamba and picloram, quinmerac demonstrated superior effectiveness in inducing ethylene production and subsequent growth inhibition. For example:

- Dicamba : While also an effective herbicide, dicamba's mechanism involves different pathways related to auxin transport disruption rather than direct ethylene synthesis stimulation .

- Picloram : Similar to quinmerac in structure but less effective in inducing rapid ABA accumulation and ethylene production .

Case Studies

- Field Trials : In agricultural settings, field trials have shown that quinmerac can effectively control weed populations while minimizing damage to crops when applied at recommended rates. The selectivity is attributed to differential sensitivity among species.

- Laboratory Experiments : Laboratory studies involving various concentrations revealed that lower doses (0.1 - 1 mg/L) effectively inhibited the growth of target weeds without adversely affecting crop species like wheat and maize.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Quinmerac-methyl in soil and plant matrices, and how should researchers optimize these protocols?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) are widely used. Optimize column selection (e.g., C18 for HPLC) and extraction solvents (e.g., acetonitrile:water 80:20 v/v) based on matrix complexity . Validate recovery rates (≥85%) via spiked samples and calibrate using certified reference materials. Include internal standards (e.g., deuterated analogs) to correct matrix effects .

Q. How can researchers design a robust synthesis protocol for this compound derivatives to study structure-activity relationships?

- Methodological Answer : Start with the parent compound’s carboxyl group for derivatization. Use Mitsunobu reactions for ether formation or nucleophilic substitution for ester variants. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates via H/C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) . Purify via flash chromatography (silica gel, hexane:ethyl acetate gradient) and validate purity (>98%) using HPLC .

Q. What strategies should be employed to conduct a systematic literature review on this compound’s environmental fate?

- Methodological Answer : Use databases like SciFinder and PubMed with Boolean queries:

("this compound" OR "QM-methyl") AND ("degradation" OR "adsorption" OR "leaching")

Filter results by study type (e.g., field trials, lab experiments) and prioritize peer-reviewed journals. Cross-reference citations in review articles to identify foundational studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported half-life () values of this compound across different soil types?

- Methodological Answer : Analyze discrepancies by standardizing test conditions (e.g., OECD Guideline 307). Variables include soil pH (adjust to 5.5–7.0), organic matter content (measure via loss-on-ignition), and microbial activity (use sterile vs. non-sterile controls). Perform ANOVA to identify significant factors (p < 0.05) and report confidence intervals . Example

| Soil Type | pH | (days) | 95% CI |

|---|---|---|---|

| Loam | 6.2 | 12.5 | ±1.2 |

| Clay | 5.8 | 18.3 | ±2.1 |

Q. What experimental designs are optimal for assessing this compound’s phytotoxicity under varying climatic conditions?

- Methodological Answer : Use controlled-environment chambers to simulate temperature (15–30°C) and precipitation (500–1200 mm/year). Apply this compound at field-relevant doses (e.g., 0.5–2.0 kg/ha) to model crops (e.g., Zea mays). Measure phytotoxicity via chlorophyll fluorescence (Fv/Fm ratio) and biomass reduction. Include a factorial design with randomized blocks to account for interaction effects .

Q. How should researchers address ethical and reproducibility challenges in long-term ecotoxicological studies of this compound?

- Methodological Answer : Pre-register study protocols on platforms like OSF to ensure transparency. Use open-access datasets (e.g., EPA ECOTOX) for meta-analyses. Adhere to ARRIVE guidelines for reporting animal studies, including sample size justification and raw data deposition . For field studies, obtain permits from local regulatory bodies and document consent from landowners .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

- Methodological Answer : Fit data to log-logistic models (e.g., ) using nonlinear regression. Calculate EC values with 95% fiducial limits via bootstrap resampling (n = 1000 iterations). Validate model assumptions (e.g., homoscedasticity) using residual plots .

Q. How can researchers validate computational models predicting this compound’s hydrolysis pathways?

- Methodological Answer : Compare density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) with experimental kinetic data. Use isotopic labeling (O-water) to trace hydrolysis intermediates. Validate activation energies (ΔG‡) against Arrhenius plots derived from lab data (R ≥ 0.95) .

Q. Cross-Disciplinary Applications

Q. What methodologies enable the integration of this compound degradation studies with microbial community profiling?

- Methodological Answer : Combine high-throughput sequencing (16S rRNA) with metabolite profiling (LC-MS/MS). Use co-occurrence network analysis (e.g., SparCC) to link degraders (e.g., Pseudomonas spp.) with specific metabolites. Correlate qPCR data of functional genes (e.g., qmrA) with degradation rates .

Q. How can advanced imaging techniques elucidate this compound’s uptake and translocation mechanisms in plants?

Propriétés

IUPAC Name |

methyl 7-chloro-3-methylquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-5-8-3-4-9(13)10(12(15)16-2)11(8)14-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDJNURFPTXAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)OC)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.